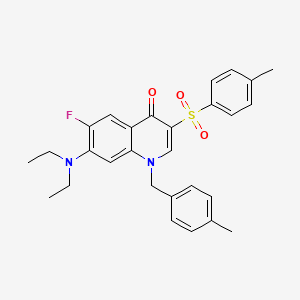
7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of coumarin, a benzopyrone . It’s a colorless crystal with high fluorescence, a high quantum yield in the visible region, and excellent light stability . It has a large Stokes shift and good solubility in a solvent .
Synthesis Analysis
The synthesis of similar compounds, such as 7-diethylamino-3-(2-arylethenyl)coumarins, has been achieved by condensation of 7-diethylamino-3-formylcoumarin with aromatic compounds containing an active methyl or methylene group . The reaction conditions depend on the activity of the methyl or methylene component .Molecular Structure Analysis
The molecular structure of this compound is complex. It has been found in complex with stabilizer 26 [2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)ethyl (3-(1H-imidazol-4-yl)benzyl)carbamate] in the structure of full-length human lambda-6A light chain JTO .Chemical Reactions Analysis
The aromatisation of 7-diethylamino-3,4-dihydrocoumarin provides an alternative fluorescent probing technique to selectively detect the concentration of superoxide anion in solution .Physical And Chemical Properties Analysis
This compound is a colorless crystal with high fluorescence, a high quantum yield in the visible region, and excellent light stability . It has a large Stokes shift and good solubility in a solvent .Applications De Recherche Scientifique
Antibacterial Applications
Quinolone derivatives, including structures similar to "7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one", have been extensively studied for their potent antibacterial activities. These compounds exhibit significant efficacy against both Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents in combating bacterial infections. A notable study by Kuramoto et al. (2003) revealed that modifications in the quinolone structure, particularly at the N-1 and C-7 positions, could enhance antibacterial potency, offering insights into the design of novel antibacterial agents (Kuramoto et al., 2003).
Fluorescence and Imaging Applications
Quinolone derivatives have been utilized in the development of fluorescence-based chemosensors, owing to their unique photophysical properties. These compounds can be engineered to exhibit selective and sensitive detection capabilities for various metal ions, contributing to advancements in chemical sensing and environmental monitoring. A study demonstrated the synthesis of a chemosensor based on the quinolone framework, highlighting its application in the selective detection of Mg2+, Zn2+, and Co2+ ions through fluorescence enhancement and colorimetric changes, showcasing the versatility of quinolone derivatives in sensor technology (Li et al., 2014).
Anticancer Research
Quinolone derivatives have also been explored for their potential anticancer properties. The structural modification of these compounds can lead to the development of novel anticancer agents with improved efficacy and selectivity towards various cancer cell lines. Research into the cytotoxic activities of quinoline and perimidine derivatives has indicated their potential in inducing significant growth delays in cancer models, providing a foundation for further exploration in cancer therapeutics (Bu et al., 2001).
Safety And Hazards
Orientations Futures
This compound has been used as an alternative material for the secondary solute used in basic organic liquid scintillators . It has been found to perform well in gamma and neutron measurement tests compared to a commercial liquid scintillator, BC-501A . This suggests potential future applications in radiation detection .
Propriétés
IUPAC Name |
7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN2O3S/c1-5-30(6-2)26-16-25-23(15-24(26)29)28(32)27(35(33,34)22-13-9-20(4)10-14-22)18-31(25)17-21-11-7-19(3)8-12-21/h7-16,18H,5-6,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZBEVFDUCZREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2879698.png)
![N-(5-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879700.png)
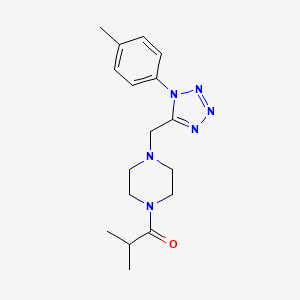
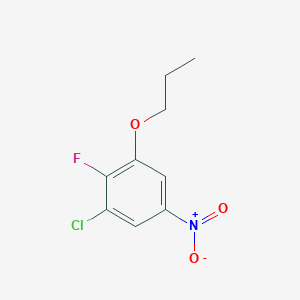

![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879705.png)
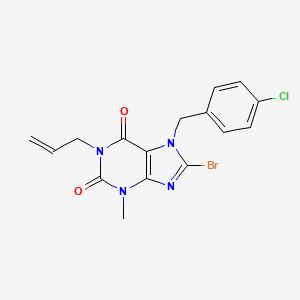

![1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B2879709.png)
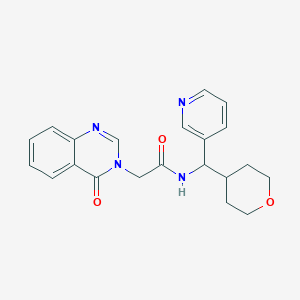

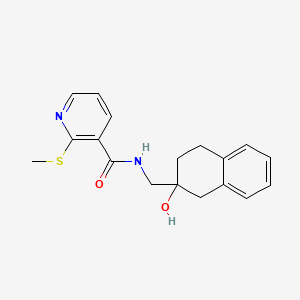
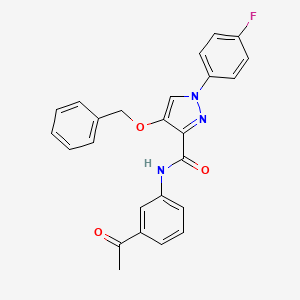
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2879719.png)